5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, an oxadiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Thiophene Ring: The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the desired product, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
- N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
Uniqueness
5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is unique due to the presence of both the oxadiazole and isoxazole rings, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
Properties
IUPAC Name |
5-phenyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S/c21-14(12-8-13(23-20-12)10-4-2-1-3-5-10)17-16-19-18-15(22-16)11-6-7-24-9-11/h1-9H,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZWYSVPRLHIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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